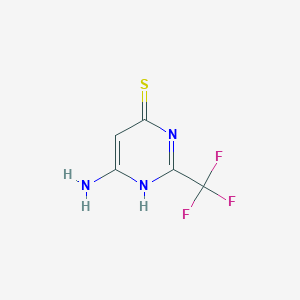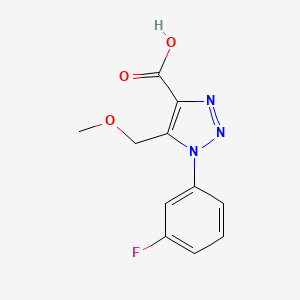
1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid
Overview
Description
1-(3-Fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid, also known as FMMT, is a novel compound that has been recently synthesized and studied for its potential applications in medicinal chemistry and chemical biology. FMMT is a heterocyclic compound composed of a 1,2,3-triazole ring with a carboxylic acid group and a fluorophenyl group attached to it. It has been studied for its various chemical and biological properties, such as its synthesis method, its mechanism of action, its biochemical and physiological effects, its advantages and limitations for lab experiments, and its potential future directions.
Scientific Research Applications
Synthesis and Structural Analysis
One area of research focuses on the synthesis and crystal structure analysis of related compounds. For example, Liang (2009) synthesized a compound with a similar structure, 2-(4-Fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol, and analyzed its orthorhombic crystal structure, highlighting the importance of intermolecular hydrogen bonding in stabilizing the structure (Xu Liang).
Fluorogenic Aldehydes in Chemical Reactions
Research by Guo and Tanaka (2009) developed a fluorogenic aldehyde bearing a 1,2,3-triazole moiety, useful for monitoring the progress of aldol reactions through increased fluorescence. This highlights the potential of such compounds in fluorescence-based analytical methods (Haiming Guo, F. Tanaka).
Fluorescence Sensing of pH and Metal Cations
Tanaka et al. (2001) studied a compound with similar functional groups for its application in fluorescent probes sensing pH and metal cations. This indicates the potential of 1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid in the development of sensitive and selective fluorescent probes (K. Tanaka, T. Kumagai, H. Aoki, M. Deguchi, S. Iwata).
Corrosion Inhibition
In another study, Bentiss et al. (2009) explored the use of a triazole derivative for corrosion inhibition in a hydrochloric acid medium, achieving high inhibition efficiency. This suggests potential applications of 1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid in the field of corrosion science (F. Bentiss, C. Jama, B. Mernari, H. Attari, Lamia El Kadi, M. Lebrini, M. Traisnel, M. Lagrenée).
Novel Stable Fluorophore
Hirano et al. (2004) developed a novel fluorophore with strong fluorescence in a wide pH range of aqueous media. This demonstrates the potential of 1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid in the development of stable fluorophores with applications in biomedical analysis (Junzo Hirano, K. Hamase, H. Fukuda, T. Tomita, K. Zaitsu).
Photophysical Properties and Application Prospects
Safronov et al. (2020) synthesized novel 2-aryl-1,2,3-triazol-4-carboxylic acids (ATAs) demonstrating bright blue fluorescence with excellent quantum yields, suggesting their potential application as sensors in biological research (Nikita E. Safronov, Timur O. Fomin, A. Minin, L. Todorov, I. Kostova, E. Benassi, N. Belskaya).
properties
IUPAC Name |
1-(3-fluorophenyl)-5-(methoxymethyl)triazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FN3O3/c1-18-6-9-10(11(16)17)13-14-15(9)8-4-2-3-7(12)5-8/h2-5H,6H2,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOKURYRTVVUNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(N=NN1C2=CC(=CC=C2)F)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-fluorophenyl)-5-(methoxymethyl)-1H-1,2,3-triazole-4-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[4-(Oxetan-3-yloxy)phenyl]methanamine](/img/structure/B1525573.png)
![7-benzyl-5-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B1525575.png)
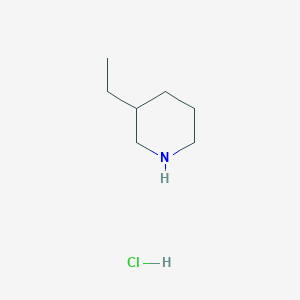
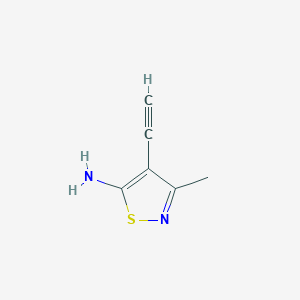
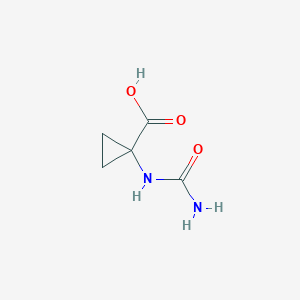
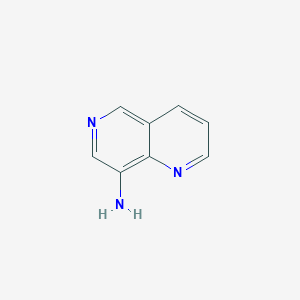

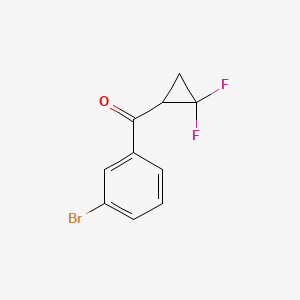
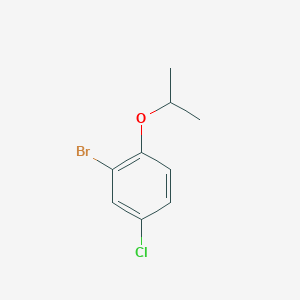
![1-{Bicyclo[4.2.0]octa-1,3,5-trien-7-yl}ethan-1-amine](/img/structure/B1525589.png)
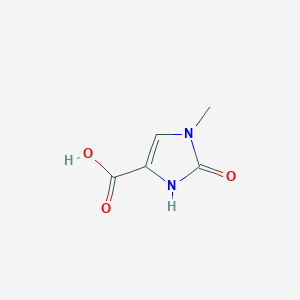
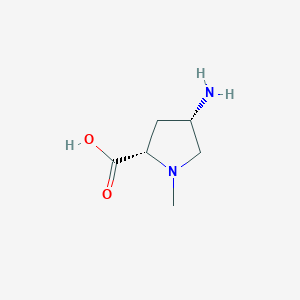
![7-Methyl[1,2,4]triazolo[4,3-A]pyrimidin-3-amine](/img/structure/B1525593.png)
